Cas no 2649057-50-9 (1,3-dichloro-5-(1-isocyanatoethyl)benzene)

1,3-Dichloro-5-(1-isocyanatoethyl)benzene is a specialized aromatic isocyanate compound featuring both chloro and isocyanate functional groups. Its molecular structure, incorporating reactive isocyanate and electron-withdrawing chloro substituents, makes it a valuable intermediate in organic synthesis, particularly for the preparation of polyurethanes, coatings, and adhesives. The dichloro substitution enhances its stability and reactivity in electrophilic aromatic substitution reactions, while the isocyanate group enables cross-linking with polyols or amines. This compound is suited for applications requiring controlled polymerization or tailored material properties. Its high purity and consistent reactivity ensure reliable performance in industrial and research settings. Proper handling is essential due to its moisture sensitivity and potential health hazards.
1,3-dichloro-5-(1-isocyanatoethyl)benzene structure
2649057-50-9 structure
Product name:1,3-dichloro-5-(1-isocyanatoethyl)benzene
CAS No:2649057-50-9
MF:C9H7Cl2NO
Molecular Weight:216.063980340958
CID:6219940
PubChem ID:117046840

1,3-dichloro-5-(1-isocyanatoethyl)benzene 化学的及び物理的性質

名前と識別子

    • 1,3-dichloro-5-(1-isocyanatoethyl)benzene
    • EN300-1978609
    • 2649057-50-9
    • インチ: 1S/C9H7Cl2NO/c1-6(12-5-13)7-2-8(10)4-9(11)3-7/h2-4,6H,1H3
    • InChIKey: GZHGSYRTIUHTKX-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C=C(C=1)C(C)N=C=O)Cl

計算された属性

  • 精确分子量: 214.9904692g/mol
  • 同位素质量: 214.9904692g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 206
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 29.4Ų
  • XLogP3: 4.3

1,3-dichloro-5-(1-isocyanatoethyl)benzene Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1978609-1.0g
1,3-dichloro-5-(1-isocyanatoethyl)benzene
2649057-50-9
1g
$986.0 2023-05-23
Enamine
EN300-1978609-0.5g
1,3-dichloro-5-(1-isocyanatoethyl)benzene
2649057-50-9
0.5g
$946.0 2023-09-16
Enamine
EN300-1978609-5g
1,3-dichloro-5-(1-isocyanatoethyl)benzene
2649057-50-9
5g
$2858.0 2023-09-16
Enamine
EN300-1978609-0.1g
1,3-dichloro-5-(1-isocyanatoethyl)benzene
2649057-50-9
0.1g
$867.0 2023-09-16
Enamine
EN300-1978609-10.0g
1,3-dichloro-5-(1-isocyanatoethyl)benzene
2649057-50-9
10g
$4236.0 2023-05-23
Enamine
EN300-1978609-5.0g
1,3-dichloro-5-(1-isocyanatoethyl)benzene
2649057-50-9
5g
$2858.0 2023-05-23
Enamine
EN300-1978609-0.05g
1,3-dichloro-5-(1-isocyanatoethyl)benzene
2649057-50-9
0.05g
$827.0 2023-09-16
Enamine
EN300-1978609-2.5g
1,3-dichloro-5-(1-isocyanatoethyl)benzene
2649057-50-9
2.5g
$1931.0 2023-09-16
Enamine
EN300-1978609-0.25g
1,3-dichloro-5-(1-isocyanatoethyl)benzene
2649057-50-9
0.25g
$906.0 2023-09-16
Enamine
EN300-1978609-10g
1,3-dichloro-5-(1-isocyanatoethyl)benzene
2649057-50-9
10g
$4236.0 2023-09-16

1,3-dichloro-5-(1-isocyanatoethyl)benzene 関連文献

1,3-dichloro-5-(1-isocyanatoethyl)benzeneに関する追加情報

Professional Introduction to 1,3-dichloro-5-(1-isocyanatoethyl)benzene (CAS No: 2649057-50-9)

1,3-dichloro-5-(1-isocyanatoethyl)benzene, identified by the CAS number 2649057-50-9, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic aromatic derivative has garnered considerable attention due to its versatile structural framework and potential applications in the synthesis of advanced materials and bioactive molecules. The presence of both chloro and isocyanato functional groups imparts unique reactivity, making it a valuable intermediate in the development of novel chemical entities.

The molecular structure of 1,3-dichloro-5-(1-isocyanatoethyl)benzene consists of a benzene ring substituted with two chlorine atoms at the 1 and 3 positions, and an isocyanatoethyl group at the 5 position. This arrangement creates a highly reactive system capable of participating in various chemical transformations, including nucleophilic substitution, addition reactions, and polymerization processes. The electron-withdrawing nature of the chlorine atoms enhances the electrophilicity of the benzene ring, facilitating electrophilic aromatic substitution reactions that are pivotal in medicinal chemistry.

In recent years, 1,3-dichloro-5-(1-isocyanatoethyl)benzene has been explored as a precursor in the synthesis of advanced polymers and coatings. The isocyanato group (-NCO) is particularly notable for its ability to undergo polymerization reactions with hydroxyl-containing compounds, such as polyols or amines, to form polyurethanes. These polymers exhibit exceptional mechanical properties, thermal stability, and chemical resistance, making them suitable for high-performance applications in industries ranging from automotive to aerospace.

Moreover, the compound has shown promise in the development of pharmaceutical intermediates. The chloro substituents provide handles for further functionalization via cross-coupling reactions like Suzuki or Heck couplings, enabling the construction of complex molecular architectures. Such transformations are crucial in drug discovery pipelines, where precise control over molecular structure is essential for achieving desired pharmacological properties. Researchers have leveraged these reactivity features to synthesize derivatives with potential antimicrobial, anti-inflammatory, or anticancer activities.

Recent studies have highlighted the role of 1,3-dichloro-5-(1-isocyanatoethyl)benzene in designing novel ligands for metal-organic frameworks (MOFs). MOFs are porous materials composed of metal ions or clusters coordinated with organic ligands, offering exceptional surface areas and tunable pore sizes. The incorporation of this compound into MOF synthesis has led to materials with enhanced adsorption capabilities for gases such as carbon dioxide or hydrogen storage applications. These advancements underscore the compound's versatility beyond traditional organic synthesis.

The industrial relevance of 1,3-dichloro-5-(1-isocyanatoethyl)benzene extends to agrochemical applications as well. Its structural motifs are reminiscent of key components found in herbicides and fungicides, where chlorinated aromatic compounds play a pivotal role in their efficacy. By modifying its functional groups or employing it as a building block, chemists can develop next-generation crop protection agents that are more sustainable and environmentally friendly.

From a synthetic chemistry perspective, 1,3-dichloro-5-(1-isocyanatoethyl)benzene serves as a versatile platform for exploring new reaction pathways. The combination of chloro and isocyanato groups allows for diverse synthetic strategies, including transition-metal-catalyzed reactions that enable orthogonal functionalization. Such methodologies are increasingly important in streamlining synthetic routes toward complex target molecules with minimal side products.

In conclusion,1,3-dichloro-5-(1-isocyanatoethyl)benzene (CAS No: 2649057-50-9) represents a multifaceted compound with broad utility across multiple domains of chemistry and material science. Its unique structural features and reactivity make it an indispensable tool for researchers aiming to innovate in pharmaceuticals, polymers, and advanced materials. As scientific understanding progresses,this compound will undoubtedly continue to play a pivotal role in shaping future chemical developments.

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